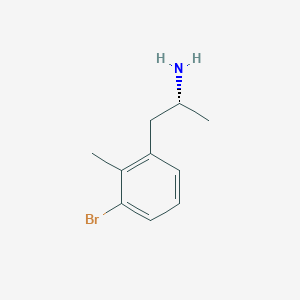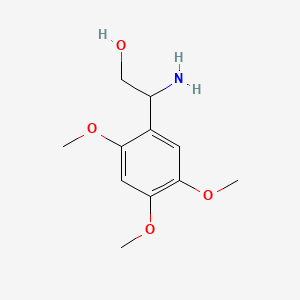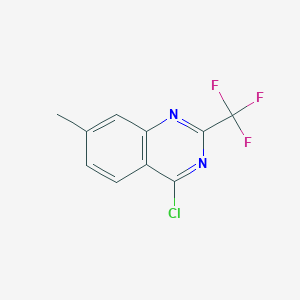
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-2-nitroaniline and 2,2,2-trifluoroacetophenone.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinazoline ring.
Functional Group Introduction: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Small-scale production using batch reactors where the reaction conditions are carefully controlled.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines.
Applications De Recherche Scientifique
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-quinazoline
Uniqueness
4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Formule moléculaire |
C10H6ClF3N2 |
|---|---|
Poids moléculaire |
246.61 g/mol |
Nom IUPAC |
4-chloro-7-methyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 |
Clé InChI |
OEQFONHTVCAODC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
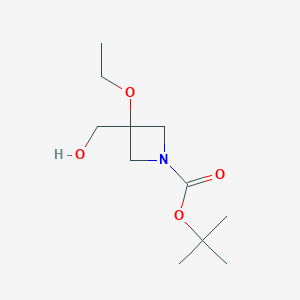
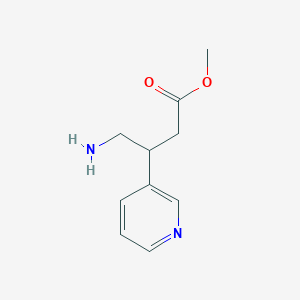
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
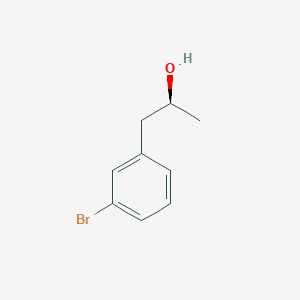
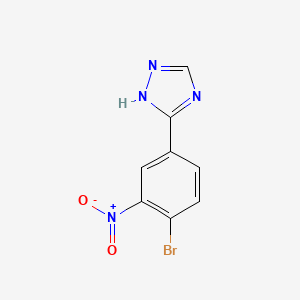
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
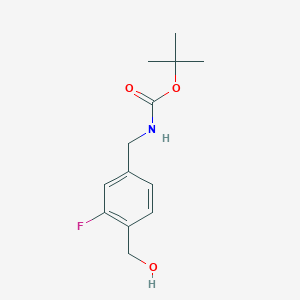

![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
